

# physical and chemical properties of 2-(2-Bromo-4-fluorophenyl)acetonitrile

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## Compound of Interest

Compound Name: 2-(2-Bromo-4-fluorophenyl)acetonitrile

Cat. No.: B1268558

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## An In-depth Technical Guide to 2-(2-Bromo-4-fluorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-(2-Bromo-4-fluorophenyl)acetonitrile** is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a bromo and a fluoro substituent on the phenyl ring adjacent to an acetonitrile group, provides distinct reactivity that is highly valuable in the creation of complex molecular architectures. This compound is of significant interest to the pharmaceutical and life sciences sectors, primarily as a key intermediate in the synthesis of bioactive molecules, including potent enzyme inhibitors for cancer therapy. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications.

### Chemical and Physical Properties

A summary of the key physical and chemical properties of **2-(2-Bromo-4-fluorophenyl)acetonitrile** is presented below. While experimentally determined values for some properties are not readily available in the literature, this section provides a compilation of known data.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrFN	[1]
Molecular Weight	214.04 g/mol	[2]
CAS Number	61150-58-1	
Appearance	White solid	[2]
Melting Point	Not available	
Boiling Point	Not available	
Density	Not available	
Solubility	Soluble in DMSO, CH <sub>2</sub> Cl <sub>2</sub> , ethyl acetate	[2]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-(2-Bromo-4-fluorophenyl)acetonitrile**.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum provides insight into the proton environments within the molecule.

- <sup>1</sup>H NMR (400MHz, DMSO-d<sub>6</sub>): δ 7.70 (dd, J = 8.6, 2.7Hz, 1H), 7.61 (dd, J = 8.6, 6.0Hz, 1H), 7.34 (dt, J = 8.6, 2.7Hz, 1H), 4.07 (s, 2H).[2]

### <sup>13</sup>C NMR, IR, and Mass Spectrometry

Detailed experimental data for <sup>13</sup>C NMR, IR spectroscopy, and mass spectrometry of **2-(2-Bromo-4-fluorophenyl)acetonitrile** are not widely reported in the available literature.

However, characteristic peaks can be predicted based on its structure. The nitrile group (C≡N) would exhibit a characteristic absorption in the IR spectrum around 2240-2260 cm<sup>-1</sup>. [3]

## Synthesis and Purification

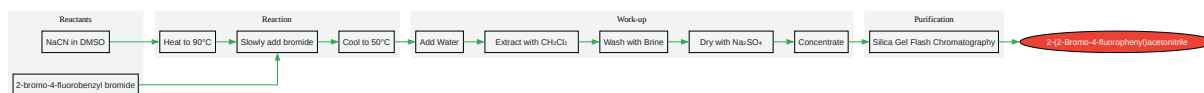
A common and effective method for the synthesis of **2-(2-Bromo-4-fluorophenyl)acetonitrile** involves the nucleophilic substitution of 2-bromo-4-fluorobenzyl bromide with a cyanide salt.

## Experimental Protocol: Synthesis

- A solution of sodium cyanide (NaCN, 2.0 equivalents) in dimethyl sulfoxide (DMSO, 6 mL) is heated to 90°C.[2]
- The heat source is removed, and 2-bromo-4-fluorobenzyl bromide (1.0 equivalent, 6.09 mmol) is added slowly.[2]
- Once the reaction mixture cools to 50°C, water (120 mL) is added.[2]
- The aqueous mixture is extracted with dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>, 3 x 50 mL).[2]
- The combined organic extracts are washed with brine, dried over sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filtered, and concentrated under reduced pressure.[2]

## Purification

The crude product is purified by silica gel flash chromatography using a hexane/ethyl acetate (9/1) eluent to yield **2-(2-Bromo-4-fluorophenyl)acetonitrile** as a white solid with a reported yield of 50%.[2]



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Synthesis and purification workflow for **2-(2-Bromo-4-fluorophenyl)acetonitrile**.

## Chemical Reactivity

The chemical reactivity of **2-(2-Bromo-4-fluorophenyl)acetonitrile** is characterized by the presence of the nitrile group and the substituted phenyl ring.

## Alkylation

The methylene bridge adjacent to the nitrile group is acidic and can be deprotonated by a strong base, such as sodium hydride, to form a carbanion. This carbanion can then undergo nucleophilic attack on an electrophile, such as methyl iodide, to form a methylated product.<sup>[2]</sup>

## Experimental Protocol: Methylation

- At 0°C, sodium hydride (1 g, 42.1 mmol) is added to a stirred solution of **2-(2-Bromo-4-fluorophenyl)acetonitrile** (3 g, 14 mmol) in 10 mL of dimethylformamide (DMF).<sup>[2]</sup>
- The mixture is allowed to warm from 0°C to room temperature over 30 minutes.<sup>[2]</sup>
- Methyl iodide (6 g, 42 mmol) is then added, and the reaction is stirred for an additional 30 minutes.<sup>[2]</sup>
- The reaction is quenched with water, and the product is extracted with dichloromethane.<sup>[2]</sup>
- The organic phase is dried with sodium sulfate and concentrated to give an oily residue.<sup>[2]</sup>
- The residue is purified by flash column chromatography (hexane to 20% ethyl acetate in hexane, gradient elution) to yield 2-(2-bromo-4-fluorophenyl)-2-methylpropanenitrile as a white solid (2.2 g, 65% yield).<sup>[2]</sup>



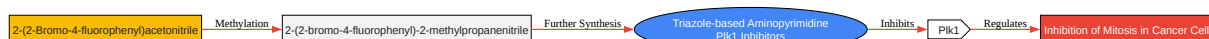
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Reaction scheme for the methylation of **2-(2-Bromo-4-fluorophenyl)acetonitrile**.

## Applications in Drug Development and Research

## Intermediate for Plk1 Inhibitors

**2-(2-Bromo-4-fluorophenyl)acetonitrile** is a crucial intermediate in the synthesis of novel triazole-based aminopyrimidine compounds that act as inhibitors of Polo-like kinase 1 (Plk1).[2] Plk1 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy as it can prevent the division of cancer cells.[2] The methylated derivative, 2-(2-bromo-4-fluorophenyl)-2-methylpropanenitrile, is a direct precursor to these potent anti-cancer agents.[2]



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Role as an intermediate in the synthesis of Plk1 inhibitors for cancer therapy.

## Cysteine Alkylation in Proteomics

In the field of proteomics, **2-(2-Bromo-4-fluorophenyl)acetonitrile** is utilized for the chemical modification of proteins through cysteine alkylation. The electrophilic nature of the carbon atom adjacent to the nitrile group allows for a covalent reaction with the thiol group of cysteine residues. This modification is instrumental in "capping" cysteine residues to prevent the formation of disulfide bonds, which is critical for accurate protein identification and quantification in mass spectrometry-based proteomics.

## Safety and Handling

**2-(2-Bromo-4-fluorophenyl)acetonitrile** should be handled with care in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is classified as an acute toxicant and an irritant. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

## Conclusion

**2-(2-Bromo-4-fluorophenyl)acetonitrile** is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and proteomics. Its unique structural features

allow for a range of chemical transformations, making it a key component in the synthesis of complex and biologically active molecules. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for researchers and professionals in the field. Further experimental investigation is warranted to fully characterize its physical properties and explore its full potential in various scientific domains.

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## References

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